![molecular formula C13H15F3N2O2S B2642039 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride CAS No. 2411302-54-8](/img/structure/B2642039.png)
2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride, also known as DBCO-Sulfo-OSu, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research for its ability to selectively and covalently label biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu is based on the copper-free click reaction. This reaction involves the reaction between an azide-functionalized biomolecule and 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu, which contains a strained cyclooctyne ring. The cyclooctyne ring undergoes a strain-promoted reaction with the azide, forming a covalent bond. This reaction is highly specific and efficient, and it does not require the use of toxic copper catalysts.
Biochemical and Physiological Effects
2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu has been shown to have minimal biochemical and physiological effects in biological systems. This compound is stable and does not react with endogenous biomolecules, such as proteins and nucleic acids. In addition, 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu has a low toxicity profile, making it suitable for use in live cells and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu has several advantages for lab experiments. This compound is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems. In addition, the copper-free click reaction is compatible with a wide range of biological conditions, including live cells and animals. However, there are also some limitations to the use of 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu. This compound requires the use of azide-functionalized biomolecules, which may limit its applicability in certain biological systems. In addition, the covalent labeling of biomolecules may alter their function or stability, which should be taken into consideration when designing experiments.
Direcciones Futuras
2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu has significant potential for future research applications. One direction for future research is the development of new cyclooctyne derivatives with improved properties, such as increased reactivity or stability. Another direction is the application of 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu in new biological systems, such as in vivo imaging or drug delivery. Finally, the combination of 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu with other labeling techniques, such as fluorescence or bioluminescence, may further expand its applications in scientific research.
Conclusion
In conclusion, 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu is a valuable tool for scientific research due to its ability to selectively and covalently label biomolecules. This compound has several advantages, including high specificity and efficiency, as well as a low toxicity profile. However, there are also limitations to its use, such as the requirement for azide-functionalized biomolecules. Future research directions for 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu include the development of new cyclooctyne derivatives and the application of this compound in new biological systems.
Métodos De Síntesis
The synthesis of 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu involves the reaction between 2-(2,6-difluorobenzylamino)ethanesulfonyl fluoride and 1-cyanopropan-2-yl azide. The reaction is carried out in the presence of triethylamine and dichloromethane, and the product is purified through column chromatography. The yield of the synthesis is typically high, and the product is stable and easy to handle.
Aplicaciones Científicas De Investigación
2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu is widely used in scientific research for its ability to selectively label biomolecules. This compound reacts with azide-functionalized biomolecules, such as proteins, peptides, and nucleic acids, to form a covalent bond. This reaction is known as the copper-free click reaction, and it is highly specific and efficient. 2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluorideSu has been used to label biomolecules in a variety of biological systems, including live cells, tissues, and animals.
Propiedades
IUPAC Name |
2-[1-cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S/c1-10(5-6-17)18(7-8-21(16,19)20)9-11-12(14)3-2-4-13(11)15/h2-4,10H,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYRHTSXIBMWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(CCS(=O)(=O)F)CC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2641956.png)
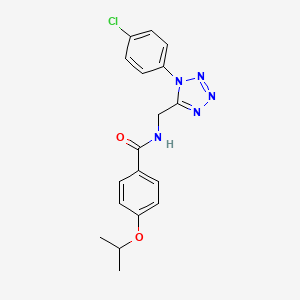
![N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641960.png)

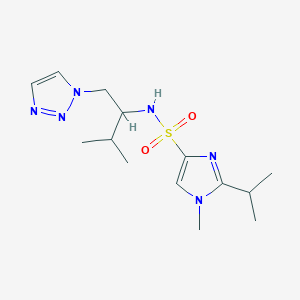
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)
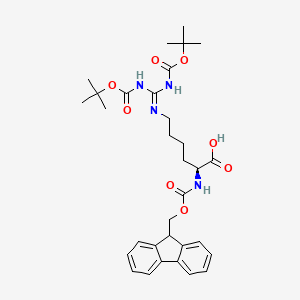
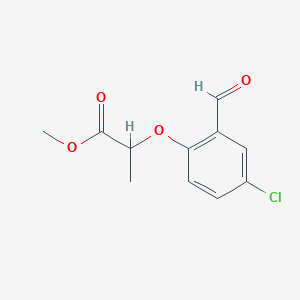
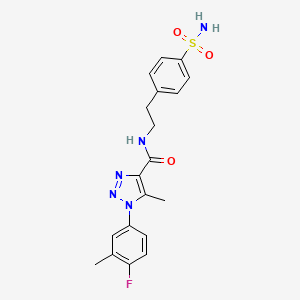
![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)